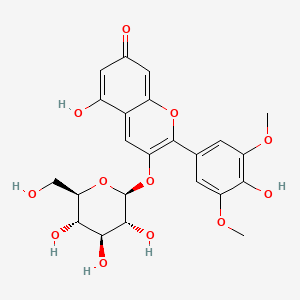

malvidin 3-O-beta-D-glucoside betaine

Description

Structure

3D Structure

Properties

Molecular Formula |

C23H24O12 |

|---|---|

Molecular Weight |

492.4 g/mol |

IUPAC Name |

5-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-7-one |

InChI |

InChI=1S/C23H24O12/c1-31-14-3-9(4-15(32-2)18(14)27)22-16(7-11-12(26)5-10(25)6-13(11)33-22)34-23-21(30)20(29)19(28)17(8-24)35-23/h3-7,17,19-21,23-24,26-30H,8H2,1-2H3/t17-,19-,20+,21-,23-/m1/s1 |

InChI Key |

WRBQKJFKAQVFPN-OXUVVOBNSA-N |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)C2=C(C=C3C(=CC(=O)C=C3O2)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C2=C(C=C3C(=CC(=O)C=C3O2)O)OC4C(C(C(C(O4)CO)O)O)O |

Origin of Product |

United States |

Natural Occurrence and Distribution of Malvidin 3 O Beta D Glucoside and Its Betaine Form

Diverse Plant Sources and Taxonomic Distribution

Malvidin (B83408) 3-O-beta-D-glucoside is a water-soluble pigment found across a wide array of higher plant tissues, including leaves, stems, roots, flowers, and fruits. nih.gov Its betaine (B1666868) form, an oxonium betaine, is derived from the deprotonation of a hydroxyl group of the primary glucoside. ebi.ac.uk This transformation is pH-dependent, with the betaine being the major microspecies at a neutral pH of 7.3. ebi.ac.uk

Specific Plant Families and Genera (e.g., Vitis vinifera, Vaccinium, Primula)

The distribution of malvidin 3-O-beta-D-glucoside is widespread among various plant families and genera. It is notably abundant in the Vitaceae family, particularly in grapes (Vitis vinifera), where it is a major contributor to the color of red wine. nih.govhmdb.ca The compound is also prevalent in the Ericaceae family, with significant concentrations found in different species of Vaccinium, such as blueberries and bilberries. hmdb.ca Additionally, it has been identified in the Primulaceae family, for instance, in the blue-colored flowers of Primula species. nih.govhmdb.ca

| Plant Family | Genus | Species | Common Name |

| Vitaceae | Vitis | Vitis vinifera | Common Grape |

| Ericaceae | Vaccinium | Vaccinium myrtillus | Bilberry |

| Ericaceae | Vaccinium | Vaccinium corymbosum | Highbush Blueberry |

| Ericaceae | Vaccinium | Vaccinium angustifolium | Lowbush Blueberry |

| Primulaceae | Primula | Primula polyanthus | Polyanthus Primrose |

| Rosaceae | Rubus | Rubus idaeus | Red Raspberry |

| Fabaceae | Phaseolus | Phaseolus vulgaris | Common Bean |

Organ-Specific Accumulation Patterns (e.g., fruits, flowers, leaves)

The accumulation of malvidin 3-O-beta-D-glucoside is not uniform throughout the plant; rather, it exhibits organ-specific patterns. It is most conspicuously present in the skins of fruits, contributing to their vibrant colors. researchgate.net For example, in grapes, it is the main anthocyanin found in the skin. researchgate.net In addition to fruits, the pigment is also found in high concentrations in the petals of flowers, where it plays a crucial role in attracting pollinators. nih.gov While present in other tissues like leaves and stems, the concentration is generally lower compared to fruits and flowers. nih.gov The distribution of its glycosides can also vary, with malvidin 3-glucoside being most abundant in fruits, while malvidin 3,5-diglucoside is more prevalent in flowers. nih.gov

| Plant Organ | Accumulation Level | Primary Role |

| Fruits (skin) | High | Pigmentation, UV protection |

| Flowers (petals) | High | Pollinator attraction |

| Leaves | Low | Photosynthetic protection |

| Stems | Low | General physiological roles |

Quantitative and Qualitative Variation in Biological Systems

The concentration and profile of malvidin 3-O-beta-D-glucoside can vary significantly between different plant species and even between cultivars of the same species. For instance, in Aglianico wine, malvidin 3-O-glucoside can constitute about 60% of the total anthocyanins. researchgate.net In contrast, other anthocyanins like cyanidin-3-O-glucoside and delphinidin-3-O-glucoside are present in much smaller proportions, around 5%. researchgate.net Such variations are influenced by the genetic makeup of the plant, which dictates the enzymatic pathways responsible for anthocyanin biosynthesis.

Environmental and Genetic Influences on Accumulation

The accumulation of malvidin 3-O-beta-D-glucoside is a dynamic process influenced by both genetic and environmental factors. Genetically, the expression levels of enzymes in the phenylpropanoid pathway are key determinants of the final concentration of the pigment. nih.gov

Environmentally, factors such as light exposure, temperature, and nutrient availability can significantly impact its production. For example, increased sunlight exposure often leads to higher concentrations of anthocyanins as a protective mechanism against UV radiation. The pH of the cellular environment is also a critical factor, not only for the stability of the compound but also for its chemical form, dictating the equilibrium between the cationic malvidin 3-O-beta-D-glucoside and its betaine form. ebi.ac.uk

Presence and Metabolism in Microbial Systems (e.g., Saccharomyces cerevisiae)

Malvidin 3-O-beta-D-glucoside is also a known metabolite in certain microbial systems. The yeast Saccharomyces cerevisiae, which is central to the winemaking process, can metabolize this compound. nih.gov During fermentation, the yeast's metabolic activity can influence the final anthocyanin profile of the wine. The primary metabolites of malvidin are syringic and 4-hydroxybenzoic acids. nih.gov

Biosynthesis and Genetic Regulation of Malvidin 3 O Beta D Glucoside

Overview of the Phenylpropanoid and Flavonoid Biosynthesis Pathways

The journey to synthesizing malvidin (B83408) 3-O-beta-D-glucoside begins with the general phenylpropanoid pathway, a central route in plant secondary metabolism that provides precursors for a vast array of compounds, including flavonoids, lignins, and coumarins. nih.govnih.govfrontiersin.org This pathway starts with the aromatic amino acid L-phenylalanine, which is derived from the shikimate pathway. nih.gov

Three key enzymatic steps convert L-phenylalanine into p-coumaroyl-CoA, the gateway molecule to the flavonoid branch. nih.gov

Phenylalanine ammonia-lyase (PAL) catalyzes the deamination of phenylalanine to produce trans-cinnamic acid. nih.gov

Cinnamate 4-hydroxylase (C4H) , a cytochrome P450 monooxygenase, then hydroxylates trans-cinnamic acid to generate p-coumaric acid. nih.gov

Finally, 4-coumarate:CoA ligase (4CL) activates p-coumaric acid by adding a coenzyme A (CoA) unit, forming p-coumaroyl-CoA. nih.gov

With the formation of p-coumaroyl-CoA, the carbon flux is directed into the flavonoid-specific pathway. Here, a series of enzymes work in concert to build the characteristic C6-C3-C6 flavonoid skeleton, which is then further modified to produce the diverse array of flavonoid subclasses, including the anthocyanins. researchgate.netmdpi.com The enzymes of this pathway are often localized to the endoplasmic reticulum and are thought to form multi-enzyme complexes, or "metabolons," which facilitate the efficient channeling of intermediates from one active site to the next. mdpi.com

Key Enzymatic Steps in Anthocyanidin Aglycone Formation (Malvidin)

The formation of the core anthocyanidin structure, known as the aglycone, involves several critical enzymatic reactions. For malvidin, the specific precursor is dihydromyricetin (B1665482). nih.gov

Chalcone (B49325) Synthase (CHS) and Chalcone Isomerase (CHI) Activity

Chalcone synthase (CHS) is the first committed enzyme in the flavonoid biosynthesis pathway, making it a crucial control point. nih.govwikipedia.org It catalyzes a polyketide-style condensation reaction, combining one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to synthesize a C15 intermediate known as naringenin (B18129) chalcone. wikipedia.orgnih.gov The activity of CHS is often a rate-limiting step and its gene expression is highly correlated with flavonoid and anthocyanin accumulation. nih.govresearchgate.net

Following its synthesis, the yellow-colored naringenin chalcone is rapidly converted into the colorless flavanone, naringenin. This cyclization reaction is catalyzed by the enzyme chalcone isomerase (CHI) . nih.govnih.gov This step is essential for establishing the heterocyclic C-ring that is characteristic of all flavonoids.

Dihydroflavonol 4-reductase (DFR) and Anthocyanidin Synthase (ANS)

From naringenin, a series of hydroxylations occur on the B-ring, leading to the formation of various dihydroflavonols. To produce malvidin, the pathway proceeds through the dihydroflavonol dihydromyricetin. nih.gov The subsequent steps are catalyzed by two key enzymes in the "late" stage of the pathway.

Dihydroflavonol 4-reductase (DFR) is a pivotal enzyme that catalyzes the stereospecific reduction of dihydroflavonols to their corresponding colorless leucoanthocyanidins (also known as flavan-3,4-diols). nih.govfrontiersin.org DFR's substrate specificity can be a determining factor in the type of anthocyanin produced. For instance, to produce malvidin (a delphinidin-derivative), DFR must act on dihydromyricetin to form leucomyricetin. frontiersin.org This enzyme competes for dihydroflavonol substrates with flavonol synthase (FLS), which shunts precursors towards the production of flavonols, thereby representing a critical branch point in the pathway. mdpi.com

The final step in the formation of the colored anthocyanidin aglycone is catalyzed by anthocyanidin synthase (ANS) , also known as leucoanthocyanidin dioxygenase (LDOX). nih.govresearchgate.net ANS is a 2-oxoglutarate-dependent dioxygenase that oxidizes leucoanthocyanidins (e.g., leucomyricetin) to form the unstable, but colored, anthocyanidin cations (e.g., delphinidin). nih.govnih.gov Subsequent methylation steps, catalyzed by methyltransferases (MT), convert delphinidin (B77816) into malvidin. nih.gov

Glucosylation and Other Glycosylation Modifications at the 3-O Position

Anthocyanidin aglycones are inherently unstable. To increase their stability and solubility, they undergo glycosylation, a process of attaching sugar moieties. nih.gov The most common modification is the addition of a glucose molecule at the 3-hydroxyl position of the C-ring. wikipedia.org

Role of UDP-Glycosyltransferases (UGTs) and Substrate Specificity

The glycosylation of anthocyanidins is catalyzed by a large family of enzymes called UDP-glycosyltransferases (UGTs) . Specifically, the enzyme responsible for adding glucose to the 3-O position is UDP-glucose:flavonoid 3-O-glucosyltransferase (UFGT or 3GT) . nih.govfrontiersin.orgresearchgate.net This enzyme transfers a glucosyl moiety from an activated sugar donor, UDP-glucose, to the anthocyanidin acceptor (malvidin), resulting in the formation of the much more stable malvidin 3-O-beta-D-glucoside. researchgate.net

UGTs can exhibit strict regiospecificity (which hydroxyl group is glycosylated) and substrate specificity. nih.gov For example, the 3GT enzyme is highly specific for the 3-position of the flavonoid skeleton. oup.com Further glycosylations can occur at other positions, such as the 5-position, catalyzed by different UGTs like anthocyanin 5-O-glucosyltransferase (5GT), leading to compounds like malvidin 3,5-diglucoside. oup.comresearchgate.net The specific UGTs expressed in a plant tissue determine the final glycosylation pattern of its anthocyanins. nih.gov

| Enzyme | Abbreviation | Function in Malvidin 3-O-beta-D-glucoside Biosynthesis |

| Phenylalanine ammonia-lyase | PAL | Converts L-phenylalanine to trans-cinnamic acid. nih.gov |

| Cinnamate 4-hydroxylase | C4H | Converts trans-cinnamic acid to p-coumaric acid. nih.gov |

| 4-coumarate:CoA ligase | 4CL | Converts p-coumaric acid to p-coumaroyl-CoA. nih.gov |

| Chalcone synthase | CHS | Condenses p-coumaroyl-CoA and 3x malonyl-CoA to naringenin chalcone. wikipedia.orgnih.gov |

| Chalcone isomerase | CHI | Isomerizes naringenin chalcone to naringenin. nih.govnih.gov |

| Flavanone 3-hydroxylase | F3H | Converts naringenin to dihydrokaempferol (B1209521). nih.gov |

| Flavonoid 3',5'-hydroxylase | F3'5'H | Converts dihydrokaempferol to dihydromyricetin. nih.gov |

| Dihydroflavonol 4-reductase | DFR | Reduces dihydromyricetin to leucomyricetin. nih.govfrontiersin.org |

| Anthocyanidin synthase | ANS/LDOX | Converts leucomyricetin to delphinidin. nih.govnih.gov |

| Methyltransferase | MT | Methylates delphinidin to form malvidin. nih.gov |

| UDP-glucose:flavonoid 3-O-glucosyltransferase | 3GT/UFGT | Transfers glucose to the 3-O position of malvidin. nih.govfrontiersin.org |

Genetic Regulation of Biosynthetic Genes

The biosynthesis of anthocyanins is a metabolically expensive process, and therefore, the expression of the pathway's structural genes (CHS, CHI, DFR, ANS, 3GT, etc.) is tightly controlled at the transcriptional level. nih.gov This regulation ensures that pigments are produced in the correct tissues (e.g., flower petals, fruit skin) and at the appropriate developmental stages or in response to environmental cues like light and stress. frontiersin.orgnih.gov

The primary mechanism for this control involves a ternary protein complex known as the MBW complex , which consists of transcription factors from three protein families: R2R3-MYB, basic helix-loop-helix (bHLH), and WD40-repeat proteins. frontiersin.orgnih.govresearchgate.net

R2R3-MYB proteins often act as the key determinants of specificity, activating specific branches of the flavonoid pathway. Different MYB factors can activate the anthocyanin pathway in different plant organs. frontiersin.orgfrontiersin.org

bHLH proteins act as co-regulators, forming a dimer with the MYB protein. nih.gov

The WD40-repeat protein serves as a scaffold, stabilizing the interaction between the MYB and bHLH transcription factors to form the functional activation complex. nih.gov

This MBW complex binds to specific recognition sites in the promoters of the late biosynthetic genes (LBGs) such as DFR and ANS, as well as early biosynthetic genes (EBGs) like CHS, to coordinately upregulate their transcription and drive the flux towards anthocyanin production. nih.govfrontiersin.org The activity and availability of the individual MBW components are themselves regulated by a complex network of upstream factors, providing multiple layers of control over pigment biosynthesis. nih.govresearchgate.net

Transcription Factors (e.g., MYB, bHLH, WD40)

The transcriptional regulation of anthocyanin biosynthesis is predominantly orchestrated by a protein complex known as the MBW complex. This complex is a triumvirate of three distinct types of transcription factors: R2R3-MYB, basic helix-loop-helix (bHLH), and WD40-repeat proteins. nih.govnih.govacs.orgmdpi.comoup.com

The R2R3-MYB proteins are key determinants in this regulatory network, providing specificity for the target genes within the anthocyanin pathway. mdpi.com The bHLH proteins, in turn, interact with the MYB transcription factors, forming a heterodimer that is crucial for activating the downstream structural genes. acs.org The WD40 protein acts as a scaffold, stabilizing the entire MBW complex and facilitating its function. bohrium.com This ternary complex binds to the promoter regions of the late biosynthetic genes (LBGs) of the anthocyanin pathway, such as Dihydroflavonol 4-reductase (DFR) and Anthocyanidin synthase (ANS), thereby initiating their transcription. nih.gov

The activation of these structural genes leads to the production of the enzymes necessary for the synthesis of anthocyanidins, including malvidin. Subsequent glycosylation, catalyzed by enzymes like UDP-glucose:flavonoid 3-O-glucosyltransferase (UFGT), attaches a glucose molecule to the malvidin aglycone, forming malvidin 3-O-beta-D-glucoside. oup.com

Table 1: Key Transcription Factors in Anthocyanin Biosynthesis

| Transcription Factor Family | Role in Biosynthesis | Examples of Regulated Genes |

| R2R3-MYB | Provides specificity and activates transcription. | CHS, DFR, ANS, UFGT |

| bHLH | Forms a complex with MYB proteins to enhance activation. | DFR, ANS |

| WD40 | Stabilizes the MYB-bHLH complex. | Indirectly influences all target genes of the complex. |

Gene Expression Profiling under Environmental Cues (e.g., alkaline stress)

Environmental conditions can significantly influence the biosynthesis of anthocyanins. Alkaline stress, characterized by high soil pH, is a notable environmental cue that can modulate the expression of genes within the anthocyanin pathway. Studies on various plant species, including grapevine (Vitis vinifera), have shown that alkaline stress can lead to significant changes in the plant's transcriptome and metabolome. nih.gov

Under alkaline stress, the expression of numerous genes involved in flavonoid biosynthesis can be altered. For instance, in Glycyrrhiza uralensis, alkaline salt stress led to the differential expression of genes co-enriched in flavonoid-related pathways. nih.govacs.org Similarly, integrative analysis of the metabolome and transcriptome of sorghum under saline-alkali stress revealed dynamic changes in flavonoid accumulation, with many flavonoid biosynthesis genes being significantly correlated with the levels of flavonoid metabolites. researchgate.netacs.org While direct studies on the impact of alkaline stress on malvidin 3-O-beta-D-glucoside betaine (B1666868) are limited, the general response of the flavonoid pathway suggests that the expression of key enzymes like chalcone synthase (CHS), dihydroflavonol 4-reductase (DFR), and anthocyanidin synthase (ANS) are likely affected. This, in turn, would influence the production of the malvidin 3-O-glucoside precursor.

The formation of the betaine itself is a pH-dependent chemical process. Malvidin 3-O-beta-D-glucoside exists as a cation in acidic conditions. As the pH increases towards neutral and alkaline, it undergoes deprotonation at the 5-hydroxyl group to form the neutral quinoidal base, which is the malvidin 3-O-beta-D-glucoside betaine. nih.gov Therefore, alkaline conditions not only influence the genetic regulation of the precursor's biosynthesis but also directly favor the chemical equilibrium towards the formation of the betaine.

Transcriptomic and Metabolomic Approaches for Pathway Elucidation

The advent of high-throughput "omics" technologies has revolutionized the study of plant secondary metabolism. Transcriptomics, the study of the complete set of RNA transcripts, and metabolomics, the comprehensive analysis of all metabolites, are powerful tools for elucidating complex biosynthetic pathways. acs.orgnih.govfrontiersin.org

Integrated transcriptomic and metabolomic analyses allow researchers to correlate gene expression profiles with metabolite accumulation. By comparing the transcriptomes and metabolomes of plants under different conditions (e.g., varying pH levels) or in different tissues, scientists can identify candidate genes responsible for specific biosynthetic steps. nih.gov For example, a combined analysis of the transcriptome and metabolome of different colored cyclamen flowers identified key enzymes involved in the synthesis of specific anthocyanins, including malvidin-3-O-glucoside. acs.org

In the context of malvidin 3-O-beta-D-glucoside betaine, these approaches could be employed to:

Identify the specific methyltransferases that convert delphinidin to malvidin.

Characterize the expression patterns of the entire biosynthetic pathway under alkaline stress.

Quantify the relative abundance of malvidin 3-O-beta-D-glucoside and its betaine form at different pH values, providing a clearer picture of the chemical equilibrium in vivo.

Biotechnological Strategies for Modulating Biosynthesis

The ability to manipulate the biosynthesis of valuable plant secondary metabolites like malvidin 3-O-beta-D-glucoside holds significant promise for various applications. Biotechnological strategies offer a powerful toolkit for enhancing the production of these compounds. nih.gov

One primary approach involves the genetic engineering of the biosynthetic pathway. This can be achieved by:

Overexpressing key regulatory genes: Introducing additional copies of MYB, bHLH, or WD40 transcription factors can upregulate the entire anthocyanin pathway, leading to increased production of malvidin 3-O-glucoside.

Overexpressing structural genes: Enhancing the expression of specific enzymes, such as flavonoid 3',5'-hydroxylase (F3'5'H) and the relevant methyltransferases, can channel metabolic flux towards the synthesis of malvidin.

Metabolic engineering in microbial systems: Transferring the entire biosynthetic pathway into microorganisms like Saccharomyces cerevisiae or Escherichia coli offers the potential for large-scale, controlled production of malvidin 3-O-glucoside in bioreactors.

Furthermore, understanding the influence of environmental factors like pH can inform cultivation practices to optimize the in-planta production of the desired betaine form.

Metabolism and Degradation Pathways of Malvidin 3 O Beta D Glucoside Betaine

In Vivo Metabolic Fate in Plants and Microorganisms

Malvidin (B83408) 3-O-beta-D-glucoside is a naturally occurring metabolite in various plants, such as those from the Vaccinium and Rubus genera. nih.gov Its metabolic fate is also influenced by microorganisms. For instance, it is a known metabolite in Saccharomyces cerevisiae, a yeast species crucial in fermentation processes. nih.gov

In the context of animal and human metabolism, the gut microbiota plays a significant role. While many anthocyanins, including malvidin 3-O-glucoside, are found to be relatively stable in the acidic conditions of the stomach and upper intestine where absorption primarily occurs, they undergo transformation as the pH increases further down the gastrointestinal tract. researchgate.net Studies using mouse models have shown that malvidin 3-O-glucoside can modulate the gut microbiota. nih.gov The primary metabolites resulting from the breakdown of malvidin are syringic acid and 4-hydroxybenzoic acid. nih.gov Further investigation under simulated gastrointestinal conditions has also identified vanillic acid and protocatechuic acid as principal breakdown products. researchgate.net

In Vitro Degradation Kinetics and Thermodynamics

The degradation of malvidin 3-O-glucoside in vitro generally follows a first-order kinetics model. nih.gov The kinetics and thermodynamics of its transformation are complex, involving a network of reversible and irreversible chemical processes. unl.ptnih.gov

In acidic environments, the reversible kinetics are primarily governed by hydration and cis-trans isomerization steps. unl.ptnih.gov However, as the pH moves towards neutral and basic conditions, degradation reactions can occur more rapidly, preventing the system from reaching a stable equilibrium. unl.pt In a strongly basic medium, the rate-limiting step becomes the nucleophilic addition of a hydroxide (B78521) ion (OH⁻) to the anionic quinoidal base forms of the molecule. unl.ptnih.gov

Influence of pH on Degradation Rates and Pathways

The pH of the solution is a critical factor determining the stability and degradation pathway of malvidin 3-O-glucoside. Degradation is significantly accelerated with an increase in pH. nih.gov The compound is most stable in its red flavylium (B80283) cation form at a low pH (typically below 2). researchgate.net As the pH increases, the molecule undergoes structural transformations. researchgate.net

A key step is the reversible attack by water at the C2 position of the pyrylium (B1242799) ring, forming a colorless carbinol (or hemiacetal) base. This is followed by ring-opening to produce the even less stable chalcone (B49325) form. researchgate.net These structural changes lead to a loss of color and stability. researchgate.netresearchgate.net A "transition pH range," which includes physiological pH (7.4), is where these degradation reactions proceed most rapidly. unl.pt At a pH of approximately 3.3 or lower, such as in wine, the flavylium form is favored, which inhibits degradation and precipitation. nih.gov

The table below summarizes the structural forms of malvidin 3-O-glucoside at different pH ranges.

Table 1: Predominant Forms of Malvidin 3-O-glucoside at Various pH Levels| pH Range | Predominant Species | Characteristics |

|---|---|---|

| < 2 | Flavylium Cation | Colored (Red), Planar, Relatively Stable researchgate.net |

| 2 - 6 | Hemiacetal (Carbinol), Chalcone | Colorless, Unstable, Reversible Formation researchgate.net |

| > 7 | Anionic Quinoidal Bases, Betaine (B1666868) | Colored (Blue/Violet), Subject to Degradation ebi.ac.ukunl.pt |

Thermal Degradation and Stability

Temperature is another crucial factor influencing the degradation of malvidin 3-O-glucoside. Studies have shown that both conventional heating and microwave treatment lead to its breakdown, with some differences in the rate and products. nih.govnih.gov The degradation process is accelerated with increasing temperature. nih.gov

When comparing thermal methods, malvidin 3-O-glucoside degrades more rapidly under microwave treatment at 100°C than when heated in a water bath at 98°C, suggesting a specific microwave effect beyond just heating. nih.gov However, thermal pathways play a key role in the degradation observed during microwave treatment, as evidenced by the presence of shared degradation products. researchgate.net

Characterization of Degradation Products and Mechanisms

The degradation of malvidin 3-O-glucoside involves the initial hydrolysis of the glycosidic bond and/or the opening of the central pyrylium ring to form a chalcone intermediate. researchgate.net This chalcone is unstable and undergoes further cleavage of its carbon-carbon bonds. fao.org

Under thermal and microwave conditions, several common degradation products have been identified. nih.gov These include phenolic compounds that are colorless. researchgate.net Microwave treatment can also lead to the formation of unique products not typically seen with conventional heating. nih.gov This is attributed to a different degradation pathway involving a Baeyer-Villiger-type oxidation, which is thought to be initiated by the formation of hydrogen peroxide during microwave irradiation. nih.gov

The table below details the degradation products identified under different conditions.

Table 2: Degradation Products of Malvidin 3-O-glucoside| Condition | Identified Degradation Products | Reference |

|---|---|---|

| Thermal Treatment | Syringic acid, 2,4,6-trihydroxybenzaldehyde, Coumarin glucosides, 2,6-dimethoxyphenol | nih.gov |

| Microwave Treatment | Syringic acid, 2,4,6-trihydroxybenzaldehyde, Coumarin glucosides, 2,6-dimethoxyphenol, Anthocyanone A, Hydroxycoumarins, Dihydroxy phenylacetaldehyde | nih.gov |

| Simulated Digestion | Syringic acid, Vanillic acid, Protocatechuic acid, Malvidin 3-O-glucoside chalcone | researchgate.net |

| Enzymatic Hydrolysis | Syringic acid, 2,4,6-trihydroxybenzaldehyde | fao.org |

Enzymatic and Non-Enzymatic Degradation Mechanisms

Malvidin 3-O-glucoside is susceptible to both enzymatic and non-enzymatic degradation. fao.orgresearchgate.net

Non-enzymatic degradation is primarily driven by physicochemical factors like pH and temperature, as detailed in the sections above. The core mechanism involves the pH-dependent transformation of the flavylium cation into less stable chalcone structures, which then break down into smaller phenolic compounds. researchgate.netfao.org Thermal energy accelerates these reactions. nih.gov Additionally, specific non-enzymatic pathways, such as oxidation, can be induced by treatments like microwaving. nih.gov

Enzymatic degradation involves the action of specific enzymes, such as β-glucosidases (also known as anthocyanases). fao.org These enzymes catalyze the hydrolysis of the O-glucosidic bond that links the glucose sugar to the malvidin aglycone. fao.org The resulting aglycone is highly unstable and is very quickly destroyed through chemical degradation. fao.org Interestingly, the final breakdown products identified after enzymatic hydrolysis, such as syringic acid and 2,4,6-trihydroxybenzaldehyde, are the same as those found after thermal degradation, suggesting a common final degradation pathway for the unstable aglycone regardless of how it was formed. fao.org

Chemical Reactivity and Derivatization Strategies for Malvidin 3 O Beta D Glucoside Betaine

Tautomeric Equilibria and Ionic Forms

Malvidin (B83408) 3-O-beta-D-glucoside exists as a mixture of several chemical species in aqueous solutions, with the distribution of these forms being highly sensitive to pH. researchgate.net These equilibria involve proton transfer, hydration, and tautomerization reactions that dictate the color and stability of the compound. acs.org

At highly acidic pH (typically below 2), the predominant species is the intensely colored flavylium (B80283) cation (AH+). nih.gov As the pH increases, the flavylium cation undergoes deprotonation to form neutral and anionic quinoidal bases (A). acs.org These bases are blue or violet in color and are zwitterionic in nature, which aligns with the betaine (B1666868) characteristic. The deprotonation occurs at the hydroxyl groups of the anthocyanin structure.

The acid-base equilibria can be described by several pKa values, which represent the pH at which different ionic forms are in equilibrium. For malvidin 3-O-glucoside, these have been determined through various methods, including spectrophotometry and electrophoresis. nih.govnih.gov

Interactive Data Table: Acid-Base and Tautomeric Equilibrium Constants for Malvidin 3-O-glucoside

| Parameter | Value | Description | Reference(s) |

| pKa1 | ~1.76 - 3.8 | First acid-base equilibrium (AH+ ⇌ A + H+). The range reflects different experimental conditions and methods. | nih.govnih.gov |

| pKa2 | ~5.36 - 6.3 | Second acid-base equilibrium, formation of dianionic quinoidal base (A-). | nih.govnih.gov |

| pKa3 | ~8.1 - 8.39 | Third acid-base equilibrium. | nih.govnih.gov |

| Kh | ~0.0016 M - 2.5 x 10-3 M | Hydration constant for the flavylium cation (AH+ + H2O ⇌ B). | acs.orgresearchgate.net |

| KT | ~0.12 - 0.26 | Tautomerization constant for the hemiketal to E-chalcone (B ⇌ Ct). | acs.orgresearchgate.net |

| Ki | ~0.6 | Isomerization constant for E-chalcone to Z-chalcone. | researchgate.net |

In mildly acidic to neutral conditions, the flavylium cation is susceptible to nucleophilic attack by water at the C2 position of the C-ring. researchgate.net This hydration reaction leads to the formation of a colorless carbinol pseudobase, also known as a hemiketal (B). acs.orgresearchgate.net This reaction is a key contributor to the loss of color in anthocyanin solutions as pH increases. nih.gov

The carbinol pseudobase can then undergo a slower tautomeric ring-opening to form the pale yellow cis- and trans-chalcones (Ct). nih.govresearchgate.net The equilibrium between the hemiketal and chalcone (B49325) forms is also pH-dependent. At 25°C, the equilibrium constant for the conversion of the carbinol pseudobase to the chalcone (KT) is approximately 0.12. acs.org

The "oxonium betaine" can be considered the flavylium cation form, which carries a positive charge on the oxygen atom of the C-ring. At physiological pH (around 7.4), the distribution of malvidin 3-O-beta-D-glucoside microspecies is complex. The system exists as a mixture of the flavylium cation, quinoidal bases, hemiketal, and chalcones. nih.gov At this pH, degradation reactions can occur more rapidly than the reversible equilibria, preventing the system from reaching a stable equilibrium. nih.gov The major colored species at a pH of around 3.6, typical for red wines, is considered to be the uncharged quinoidal base. nih.gov

Adduct Formation and Polymerization Mechanisms

Malvidin 3-O-beta-D-glucoside can react with various compounds present in its environment, such as in wine, leading to the formation of new, more stable pigments. These reactions are crucial for the color stabilization of red wines during aging.

Malvidin 3-O-beta-D-glucoside reacts with pyruvic acid, a metabolite from yeast fermentation, to form carboxypyranoanthocyanins, a class of pyroanthocyanins. researchgate.netresearchgate.net This reaction involves a cycloaddition between the C4 position and the C5-OH group of the anthocyanin with the enolic form of pyruvic acid. researchgate.net

Reactions with aldehydes, such as acetaldehyde, furfuraldehyde, and vanillin, lead to the formation of ethyl-linked or other bridged adducts. benthamdirect.comnih.govresearchgate.net These reactions can involve other phenolic compounds like catechins, resulting in the formation of complex oligomeric pigments. benthamdirect.comnih.gov For instance, in the presence of acetaldehyde, malvidin 3-O-glucoside can react with catechin (B1668976) to form trimeric and tetrameric products. nih.gov

Pyroanthocyanins are a significant class of anthocyanin derivatives formed during wine aging. Vitisin A, a carboxypyranoanthocyanin, is formed from the reaction of malvidin 3-O-glucoside with pyruvic acid. acs.org These pigments are known for their enhanced stability towards pH changes and SO2 bleaching compared to the parent anthocyanin. researchgate.netacs.org

Vinyl adducts, such as pinotins, are formed from the reaction of anthocyanins with hydroxycinnamic acids or their decarboxylation products, 4-vinylphenols. researchgate.net For example, the reaction with 4-vinylcatechol leads to the formation of Pinotin A. researchgate.net These pyranoanthocyanins with a vinyl linkage also exhibit greater stability. researchgate.net

Interactive Data Table: Adducts and Derivatives of Malvidin 3-O-beta-D-glucoside

| Reactant | Adduct/Derivative Class | Specific Example(s) | Significance | Reference(s) |

| Pyruvic Acid | Carboxypyranoanthocyanins | Vitisin A | Enhanced color stability in wine | researchgate.netresearchgate.netacs.org |

| Acetaldehyde | Ethyl-linked adducts | Malvidin-3-glucoside-ethyl-catechin | Formation of polymeric pigments, color evolution | nih.govresearchgate.net |

| Furfuraldehyde, Vanillin | Aldehyde-bridged adducts | Dimeric and oligomeric colored pigments | Contribution to color and taste of aged wines | benthamdirect.comresearchgate.net |

| Hydroxycinnamic acids (e.g., p-coumaric acid) / 4-Vinylphenols | Vinyl-pyranoanthocyanins | Pinotins | Increased pigment stability | researchgate.net |

Acylation and Other Glycosidic Modifications

Glycosylation is a fundamental modification of anthocyanidins, and further alterations to the sugar moiety, such as acylation, can significantly influence the molecule's stability and biological activity. nih.gov Acylation involves the esterification of hydroxyl groups with acyl donors, a common modification of plant secondary metabolites that leads to products with varied physicochemical properties. nih.gov For malvidin 3-O-beta-D-glucoside, these modifications primarily target the hydroxyl groups of the glucose unit.

The synthesis of novel derivatives of malvidin 3-O-glucoside can be achieved through enzymatic, chemical, or chemoenzymatic methods. nih.gov

Enzymatic Synthesis: This approach is noted for its high regioselectivity. nih.gov Lipases are commonly used catalysts for the acylation of malvidin 3-O-glucoside with various fatty acids to create lipophilic derivatives. nih.govresearchgate.net This method has been successfully employed to produce malvidin 3-glucoside-fatty acid conjugates with satisfactory yields, typically ranging from 22-40% after purification. nih.govresearchgate.net Another enzymatic method involves the use of Catechol-O-methyl transferase to catalyze the B-ring methylation of petunidin-3-glucoside to produce a labeled form of malvidin-3-glucoside, demonstrating the utility of enzymes in specific structural modifications. nih.gov

Chemical Synthesis: In vitro chemical acylation is another viable strategy. nih.gov The process centers on the formation of an ester group between the anthocyanin's hydroxyl groups (on either the aglycone or the glycosyl moiety) and an acyl donor. nih.gov The choice of catalyst, acylation sites, and the nature of the acyl group are critical factors that influence the outcome of the chemical reaction. nih.gov

Semi-Biosynthetic Methods: A hybrid approach, known as semi-biosynthesis, combines biological and chemical techniques. This method typically involves the biosynthesis of the non-acylated anthocyanin within plant cells, followed by chemical acylation using external acyl donors to create specific acylated derivatives. nih.gov

A key advantage of enzymatic synthesis is the ability to achieve regioselective acylation, specifically targeting the glucose moiety of malvidin 3-O-glucoside. nih.govresearchgate.net Mass spectrometry analysis of enzymatically synthesized malvidin 3-glucoside-fatty acid conjugates has confirmed that the acylation occurs selectively on the sugar unit. nih.govresearchgate.net This specificity is crucial as the location of the acyl group can significantly impact the final properties of the derivative. While general chemical acylation can occur on any available hydroxyl group, enzymatic methods offer precise control, which is essential for developing derivatives with desired characteristics. nih.gov The study of regioselectivity in acylation reactions is a broader field, with factors like solvent effects and the structure of the acyl halide playing significant roles in determining whether N-acylation or C-acylation occurs in other types of molecules. fao.orgresearchgate.net

Lipophilization is a key strategy to modify the hydrophilic nature of anthocyanins like malvidin 3-O-glucoside, thereby expanding their applicability in lipophilic matrices such as fats and oils. researchgate.net This is typically achieved by conjugating the anthocyanin with fatty acids of varying chain lengths. nih.govresearchgate.net

The enzymatic acylation of malvidin 3-O-glucoside with saturated fatty acids has been shown to successfully increase its hydrophobicity. nih.govresearchgate.net The degree of lipophilicity, confirmed by determining octanol-water partition coefficients, increases as the length of the attached fatty acid chain increases. nih.gov This structural modification generally does not negatively affect the antioxidant potential of the parent molecule. researchgate.net In fact, some studies show that lipophilic derivatives with fatty acid chains up to eight carbons (caprylic acid) can exhibit enhanced antioxidant activity compared to the original anthocyanin. nih.govresearchgate.net

| Modification Strategy | Description | Key Findings | Reference(s) |

| Enzymatic Acylation | Use of enzymes (e.g., lipases) to attach fatty acid chains to the glycosyl moiety of malvidin 3-O-glucoside. | Achieves regioselective acylation on the glucose unit with yields of 22-40%. nih.govresearchgate.net | nih.gov, researchgate.net |

| Lipophilization | Conjugation with saturated fatty acids (e.g., caprylic acid, stearic acid, oleic acid) to increase hydrophobicity. | Lipophilicity increases with the length of the fatty acid chain. nih.govresearchgate.net | nih.gov, researchgate.net |

| Impact on Properties | Evaluation of physicochemical and antioxidant characteristics of the new derivatives. | Lipophilization can enhance antioxidant activity; for instance, conjugation with caprylic acid (C8) showed a peak in antioxidant capacity. nih.gov The chromatic features of the parent anthocyanin are often retained. nih.govresearchgate.net | nih.gov, researchgate.net |

Structure-Reactivity Relationships and Computational Predictions

Understanding the relationship between the molecular structure of malvidin 3-O-beta-D-glucoside betaine and its chemical reactivity is essential for predicting its behavior and designing new functional derivatives. nih.gov Computational chemistry provides powerful tools to investigate these relationships at a molecular level. nih.govmdpi.com

Theoretical calculations, such as those using Density Functional Theory (DFT), are essential for understanding and predicting the chemical and physical properties of anthocyanins and their derivatives. nih.gov These methods allow for the study of molecular geometries, spectroscopic features, and complexation properties. nih.gov For instance, computational models can predict which hydroxyl groups on the anthocyanin skeleton are most likely to react. NBO (Natural Bond Orbital) analysis of similar anthocyanins suggests that the 4'-OH group on the B-ring is more prone to react with oxygen radicals compared to other hydroxyl groups. nih.gov Conversely, the hydroxyl groups on the C3-glycosyl substituent are generally not as involved in such reactions. nih.gov

The glycosylation pattern itself plays a significant role in the reactivity and degradation kinetics of the molecule. A comparative study of malvidin-3-O-glucoside (M3G) and malvidin-3,5-O-diglucoside (M3,5diG) revealed significant differences in their chemical networks, particularly in basic media. unl.ptnih.gov For example, under basic conditions, the rate-determining step for the equilibration of M3G is the nucleophilic addition of a hydroxide (B78521) ion (OH⁻). unl.pt Such studies highlight how the presence and position of glycosyl groups—a key aspect of the structure-activity relationship—dictate the molecule's stability and reaction pathways. nih.gov

Computational models are also used to predict reactivity through global chemical reactivity descriptors, which describe a compound's sensitivity to changes in external potential and electrons. mdpi.com Frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are key to predicting reactivity. The energy of the HOMO (E_HOMO) indicates the molecule's ability to donate an electron, a crucial step in antioxidant activity. mdpi.com The molecular electrostatic potential (MEP) map is another effective tool for predicting reaction sites. mdpi.com These computational approaches, combined with experimental data, provide a comprehensive understanding of the structure-reactivity relationships governing malvidin 3-O-beta-D-glucoside betaine. rsc.org

| Computational Method | Application to Anthocyanins | Predicted Outcome | Reference(s) |

| Density Functional Theory (DFT) | Analysis of molecular geometries, spectroscopic features, and complexation properties. | Predicts chemical and physical properties of anthocyanin derivatives. | nih.gov |

| NBO Analysis | Determination of charge on atoms to predict reaction sites. | The 4'-OH group is identified as a likely site for radical reactions. | nih.gov |

| Frontier Molecular Orbital Theory (HOMO/LUMO) | Calculation of electron-donating and accepting ability. | A more negative E_HOMO value implies higher antioxidant potency. | mdpi.com |

| Molecular Electrostatic Potential (MEP) | Mapping of electrostatic potential to predict reaction sites. | Helps estimate the pKa of hydroxyl groups and identify sites for electrophilic/nucleophilic attack. | mdpi.com |

| Kinetic Modeling (e.g., Stopped-Flow) | Experimental and computational study of reaction rates and mechanisms. | Elucidates degradation pathways and the effect of glycosylation patterns on reaction kinetics. | unl.pt, nih.gov |

Biological Activities and Molecular Mechanisms of Malvidin 3 O Beta D Glucoside Betaine

Antioxidant and Reactive Oxygen Species (ROS) Scavenging Mechanisms

Malvidin (B83408) 3-O-beta-D-glucoside betaine (B1666868), a prominent anthocyanin derivative, exhibits significant antioxidant properties through various mechanisms. Its capacity to neutralize reactive oxygen species (ROS) is a key feature of its biological activity, contributing to cellular protection against oxidative stress.

Direct Free Radical Quenching

The chemical structure of malvidin 3-O-beta-D-glucoside betaine, rich in hydroxyl groups, enables it to directly quench free radicals. This process involves the donation of a hydrogen atom to a radical, thereby stabilizing it and preventing it from causing oxidative damage to cellular components like lipids, proteins, and DNA. Studies have demonstrated its efficacy in scavenging various free radicals, highlighting its role as a potent antioxidant. The presence of the betaine moiety is thought to enhance its stability and solubility, potentially influencing its antioxidant capacity.

Modulation of Endogenous Antioxidant Enzyme Activity

Beyond direct scavenging, malvidin 3-O-beta-D-glucoside betaine can also modulate the activity of endogenous antioxidant enzymes. This indirect antioxidant mechanism involves the upregulation of enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). By enhancing the activity of these crucial enzymes, the compound helps to fortify the cell's own defense systems against oxidative insults. This modulation contributes to a more sustained antioxidant effect compared to direct radical scavenging alone.

Anti-Inflammatory Actions and Enzymatic Inhibition

Malvidin 3-O-beta-D-glucoside betaine has been shown to possess anti-inflammatory properties, primarily through the inhibition of key enzymes involved in the inflammatory cascade and the modulation of inflammatory signaling pathways.

Cyclooxygenase (COX-1, COX-2) Inhibition Mechanisms and Selectivity

A significant aspect of the anti-inflammatory activity of malvidin 3-O-beta-D-glucoside betaine is its ability to inhibit cyclooxygenase (COX) enzymes. Both COX-1 and COX-2 are involved in the synthesis of prostaglandins, which are key mediators of inflammation. Research suggests that this compound can inhibit both isoforms of the COX enzyme. The degree of selectivity towards COX-1 or COX-2 can influence its therapeutic potential and side-effect profile, although detailed selectivity data for this specific compound is an area of ongoing research.

Enzyme Modulation and Inhibition

The biological effects of malvidin 3-O-beta-D-glucoside betaine are also linked to its ability to modulate and inhibit a range of other enzymes beyond those involved in inflammation. This broad enzymatic interaction underscores its potential to influence various physiological processes. The specific interactions and the functional consequences of this enzyme modulation are subjects of active investigation, with potential implications for various aspects of health and disease.

Cholinesterase (Acetylcholinesterase, Butyrylcholinesterase) Inhibition

Studies have investigated the inhibitory effects of malvidin derivatives on cholinesterases, which are enzymes linked to neurodegenerative diseases. Malvidin 3-O-glucoside, the conjugate acid of the betaine form, has been shown to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govmdpi.com At a concentration of 100 µM, malvidin 3-O-glucoside demonstrated an inhibitory capacity of 26.3% for AChE and 22.1% for BChE. nih.gov These findings underscore the potential of this compound to interact with key enzymes in cholinergic pathways.

Table 1: Cholinesterase Inhibitory Activity of Malvidin 3-O-glucoside (100 µM)

| Enzyme | Inhibition (%) |

|---|---|

| Acetylcholinesterase (AChE) | 26.3 ± 3.1 |

| Butyrylcholinesterase (BChE) | 22.1 ± 3.0 |

Data sourced from a study on malvidin 3-O-glucoside, the conjugate acid of malvidin 3-O-beta-D-glucoside betaine. nih.gov

Alpha-Amylase Inhibition

Alpha-amylase is a crucial enzyme in the digestion of carbohydrates. nih.gov The inhibitory potential of malvidin 3-O-β-glucoside against this enzyme has been documented. researchgate.net Research has shown that this compound can inhibit α-amylase in a dose-dependent manner. researchgate.net The IC50 value, which is the concentration required to inhibit 50% of the enzyme's activity, was reported to be 0.329 mM. researchgate.net This activity suggests a possible role in modulating the breakdown of dietary starches. nih.govresearchgate.net

Cellular and Molecular Effects in Model Systems

Malvidin 3-O-glucoside has demonstrated protective effects against mitochondrial damage in cellular models. nih.govnih.gov In studies involving endothelial cells exposed to peroxynitrite, a potent oxidant, pre-incubation with malvidin 3-O-glucoside helped to counteract the depolarization of the mitochondrial membrane. nih.govnih.gov This is significant because mitochondrial dysfunction can trigger programmed cell death, or apoptosis. mdpi.com The compound was also found to inhibit the activation of caspase-3 and caspase-9, key enzymes in the mitochondrial apoptotic pathway. nih.gov

Lipid peroxidation is a process where oxidants damage lipids in cell membranes, leading to cellular damage. Malvidin has been shown to reduce lipid peroxidation in microglial cell lines. mdpi.com Furthermore, studies on its glycoside form, malvidin 3-O-glucoside, have shown it can decrease the formation of reactive species within cells, which helps to prevent damage to cellular components like lipids. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Potency

The biological activity of malvidin compounds is significantly influenced by their chemical structure, particularly the presence and position of sugar molecules (glycosylation). nih.govmdpi.com

Comparative studies have shown that the glycosylation pattern affects the biological potency of malvidin derivatives. For instance, in terms of cholinesterase inhibition, malvidin 3-O-glucoside was found to be a more effective inhibitor than both its parent molecule without a sugar (aglycone) and malvidin 3,5-O-diglucoside, which has two sugar molecules. nih.govmdpi.com This highlights the critical role that the glycoside group at the C3 position plays in the inhibitory action against these enzymes. nih.gov Conversely, for anti-inflammatory activity related to COX-1 and COX-2 enzyme inhibition, the addition of sugar molecules significantly reduced the inhibitory effect, with the aglycone form being the most potent. nih.gov The specific impact of the betaine structure on these activities requires further targeted investigation.

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental in the analysis of malvidin 3-O-beta-D-glucoside betaine, allowing for its isolation from complex mixtures and subsequent quantification. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most prominently used techniques in this regard.

High-Performance Liquid Chromatography (HPLC) with various detection methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of anthocyanins, including malvidin 3-O-beta-D-glucoside betaine. A method for the determination of the related compound, malvidin 3-O-glucoside, in wines by on-line HPLC coupled with UV and fluorescence detectors has been described, which allows for direct injection of samples without prior treatment. benthamopen.combenthamopenarchives.com

For effective separation, reversed-phase columns, such as C18, are commonly employed. The mobile phase typically consists of an aqueous solution acidified with formic or acetic acid and an organic solvent like acetonitrile. benthamopen.comnih.gov The gradient elution, where the proportion of the organic solvent is varied over time, allows for the efficient separation of different anthocyanins present in a sample. nih.gov

Detection Methods:

UV-Vis Detection: A wavelength of 520 nm is commonly used for the detection and quantification of anthocyanins as this is the region of maximum absorbance for the flavylium (B80283) cation, the colored form of the molecule. benthamopen.comresearchgate.net

Fluorescence Detection: Fluorescence detection can be used as a complementary technique to UV-Vis detection. For malvidin 3-O-glucoside, excitation and emission wavelengths of 378 nm and 435 nm, respectively, have been utilized. benthamopen.com

The following table summarizes typical HPLC parameters used for the analysis of related malvidin glucosides.

| Parameter | Value | Reference |

| Column | Reversed-phase C18 | nih.gov |

| Mobile Phase A | Water-formic acid–acetic acid (1000:8:9, v/v/v) pH 2 | benthamopen.com |

| Mobile Phase B | Acetonitrile | benthamopen.com |

| Detection | UV-Vis at 520 nm; Fluorescence (Ex: 378 nm, Em: 435 nm) | benthamopen.com |

| Flow Rate | 1.5 mL/min | benthamopen.com |

| Injection Volume | 20 μL | benthamopen.com |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and increased sensitivity. These improvements are achieved through the use of smaller particle size columns (typically sub-2 µm). In the analysis of complex samples like blueberry juice, UPLC coupled with UV detection has been used to quantify anthocyanidins, including malvidin. researchgate.net UPLC systems are often coupled with mass spectrometry for enhanced identification capabilities. mdpi.comfmach.it

Mass Spectrometry (MS) for Identification and Structural Characterization

Mass spectrometry is an indispensable tool for the definitive identification and structural characterization of malvidin 3-O-beta-D-glucoside betaine. When coupled with liquid chromatography, it provides a powerful platform for analyzing complex mixtures.

LC-MS/MS and UPLC-Q-TOF-MS Applications

LC-MS/MS: Tandem mass spectrometry (LC-MS/MS) provides detailed structural information through fragmentation analysis. For the related malvidin 3-O-glucoside, the precursor ion is fragmented to produce characteristic product ions. A common fragmentation pattern involves the loss of the glucose moiety (-162 amu). nih.gov Further fragmentation of the malvidin aglycone provides additional structural confirmation. unp.edu.ar LC-MS/MS has been instrumental in identifying various anthocyanins in blueberry juice, including coumaroyl-glucosides of malvidin. researchgate.net

UPLC-Q-TOF-MS: The coupling of UPLC with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) offers high mass accuracy and resolution, enabling the precise determination of elemental composition and the identification of unknown compounds. mdpi.com This technique has been successfully applied to the qualitative and quantitative analysis of anthocyanins in grapes. mdpi.com The high resolution of Q-TOF-MS is particularly useful in distinguishing between compounds with very similar masses. nih.gov

The table below shows mass spectrometric data for the related compound, malvidin 3-O-glucoside.

| Technique | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Application | Reference |

| LC-ESI-QTOF (negative ion) | 491.119 | 329.067, 328.0599, 313.0368 | Metabolite identification | nih.gov |

| LC-ESI-QTOF (positive ion) | 493.1346 | 331.0827, 315.0533 | Metabolite identification | nih.gov |

| LC-MS (positive ion) | 985, 1001, 1017, 1493 | -162 amu (loss of glucose), -18 amu (loss of water) | Identification of degradation products | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the complete structural elucidation of molecules in solution. It provides detailed information about the connectivity of atoms and their spatial arrangement.

1D and 2D NMR Techniques (e.g., NOESY)

1D NMR: One-dimensional NMR, particularly ¹H NMR, is used to identify the different chemical species of malvidin 3-O-glucoside that exist in equilibrium at different pH values. researchgate.net The chemical shifts of the protons provide information about the electronic environment of the nuclei and can be used to distinguish between the flavylium cation, hemiacetal, and chalcone (B49325) forms. researchgate.net A characteristic signal for anthocyanins in the ¹H NMR spectrum is the downfield singlet of the H-4 proton of the flavylium cation, typically appearing between 8.6 and 9.1 ppm. nih.gov

2D NMR: Two-dimensional NMR experiments, such as COSY, HSQC, HMBC, and NOESY, are essential for the complete and unambiguous assignment of all proton and carbon signals, especially in complex molecules like malvidin 3-O-beta-D-glucoside betaine. nih.gov These techniques have been used to elucidate the structure of newly formed malvidin 3-glucoside-catechin pigments. nih.govnih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is a 2D NMR technique that is particularly valuable for studying the spatial proximity of atoms within a molecule, regardless of their covalent connectivity. youtube.com It detects through-space interactions between protons that are close to each other (typically within 5 Å). youtube.com This information is crucial for determining the three-dimensional structure and conformation of molecules. NOESY experiments have been used to study the self-association of anthocyanins, revealing intramolecular interactions where different parts of the molecule stack upon each other. researchgate.net

Advanced Analytical and Computational Methodologies in Malvidin 3-O-beta-D-glucoside Betaine Research

The investigation of malvidin 3-O-beta-D-glucoside and its derivatives, such as the betaine form, has been significantly advanced by the application of sophisticated analytical and computational techniques. These methodologies provide deep insights into the molecular interactions, structural dynamics, and metabolic context of this important anthocyanin.

Future Perspectives and Emerging Research Avenues for Malvidin 3 O Beta D Glucoside Betaine

Elucidation of Novel Biosynthetic Enzymes and Genetic Regulators

The biosynthetic pathway for core anthocyanins is well-established, involving a series of enzymes that are transcriptionally regulated by a complex of MYB, basic helix-loop-helix (bHLH), and WD40 proteins, often referred to as the MBW complex. nih.govfrontiersin.orgresearchgate.netfrontiersin.org The synthesis of the precursor, malvidin (B83408) 3-O-glucoside, follows this general pathway, which includes key enzymes such as chalcone (B49325) synthase (CHS), dihydroflavonol 4-reductase (DFR), anthocyanidin synthase (ANS), and UDP-glucose:flavonoid 3-O-glucosyltransferase (UFGT). frontiersin.orgmdpi.comnih.gov

However, the specific enzymatic and genetic control mechanisms that lead to the predominance of malvidin and its subsequent betaine (B1666868) form are not fully understood. Future research will focus on identifying the specific enzymes, such as O-methyltransferases (OMTs), responsible for converting delphinidin (B77816) derivatives into malvidin derivatives. mdpi.com A primary goal is the discovery of the precise genetic regulators, likely specific R2R3-MYB transcription factors, that activate the expression of these pathway-specific genes. frontiersin.orgfrontiersin.org Identifying these novel enzymes and transcription factors will be crucial for understanding how plants produce this specific compound and will open doors for its targeted enhancement in crops through metabolic engineering.

Deeper Understanding of In Vivo Metabolism and Biodistribution Mechanisms

A significant frontier in anthocyanin research is deciphering their fate within the human body. It is known that anthocyanins can be absorbed from the stomach and intestines, but they undergo extensive first-pass metabolism. nih.gov Consequently, they exist in the bloodstream primarily as methylated, glucuronidated, or sulfated metabolites, often at much higher concentrations than the original parent compound. nih.govresearchgate.net The gut microbiota also plays a critical role by breaking down anthocyanins into various phenolic acids and aldehydes. researchgate.net

Future investigations must move beyond generalized pathways to map the specific metabolic journey of malvidin 3-O-beta-D-glucoside betaine. This involves:

Identifying Unique Metabolites: Utilizing advanced analytical techniques to identify all metabolic products resulting from its ingestion.

Mapping Biodistribution: Tracking the absorption, distribution to various tissues, and eventual elimination of the parent compound and its metabolites. nih.gov

Elucidating Transport Mechanisms: Investigating the role of specific transporters, such as bilitranslocase, which has been implicated in the hepatic uptake of grape anthocyanins. mdpi.com

A thorough understanding of its bioavailability and the bioactivity of its metabolites is essential, as these breakdown products may be responsible for the health benefits attributed to the parent anthocyanin. nih.govmdpi.com

Development of Advanced Derivatization Strategies for Enhanced Specificity

The inherent instability of anthocyanins under varying conditions of pH, temperature, and light poses a significant challenge to their application. nih.govnih.gov Structural modification, or derivatization, is a promising strategy to overcome these limitations. Research has shown that modifying anthocyanin structures, for instance through acylation with aromatic or fatty acids, can significantly improve their stability and antioxidant capacity. nih.govresearchgate.net

Emerging research will focus on developing advanced derivatization strategies specifically for malvidin 3-O-beta-D-glucoside betaine. This could involve:

Enzymatic and Chemical Synthesis: Creating novel derivatives by attaching new functional groups to enhance stability, improve lipophilicity for better membrane interaction, and increase bioavailability. nih.govresearchgate.net

Targeted Modifications: Designing derivatives with enhanced specificity for certain biological targets, such as particular enzymes or cellular receptors, to improve therapeutic efficacy.

Pyranoanthocyanin Formation: Exploring the conversion to pyranoanthocyanin-type derivatives, which are known for their superior color stability compared to their native anthocyanin precursors. nih.gov

These advanced derivatives could lead to more potent and stable compounds for use in functional foods and pharmaceuticals.

Exploration of Complex Supramolecular Systems in Biological Matrices

The biological activity of malvidin 3-O-beta-D-glucoside betaine is not solely dependent on its chemical structure but also on its interactions within complex biological environments. In vivo, anthocyanins interact non-covalently with a host of other biomolecules, including proteins, lipids, carbohydrates, and DNA, forming complex supramolecular systems. nih.govnih.gov These interactions can significantly influence the compound's stability, solubility, bioavailability, and ultimately, its biological function. nih.gov For example, binding to proteins like human serum albumin can affect its transport and distribution throughout the body. nih.gov

Future studies will aim to characterize the specific supramolecular interactions of malvidin 3-O-beta-D-glucoside betaine within various biological matrices. This includes investigating its behavior in the food matrix, which affects its release during digestion, as well as its interactions within the cellular environment, such as its association with cell membranes. nih.govnih.gov Understanding these complex systems is crucial for predicting its physiological effects and for designing effective delivery systems.

Integration of Multi-Omics Data for Systems Biology Approaches and Network Analysis

To fully comprehend the biological impact of malvidin 3-O-beta-D-glucoside betaine, a holistic, systems-level approach is necessary. The integration of multiple "omics" disciplines—genomics, transcriptomics, proteomics, and metabolomics—provides a powerful tool for this purpose. mdpi.com Multi-omics analyses have already been successfully applied to investigate anthocyanin biosynthesis in plants and to study the systemic effects of anthocyanin-rich diets in animal models. utupub.finih.govmdpi.com

Future research will apply these integrated omics approaches to:

Map Regulatory Networks: Elucidate the complete genetic and metabolic networks governing the biosynthesis of malvidin 3-O-beta-D-glucoside betaine.

Identify Biological Targets: Uncover the downstream effects of the compound on global gene expression, protein activity, and metabolic pathways in human cells.

Analyze Gut Microbiome Interactions: Use metagenomics and metabolomics to understand how the compound modulates the composition and metabolic activity of the gut microbiota. utupub.fi

This systems biology approach will allow for the construction of comprehensive network models that can predict the multifaceted biological effects of malvidin 3-O-beta-D-glucoside betaine, moving beyond a single-target, single-outcome paradigm.

Non-Conventional Production Methods (e.g., microbial fermentation, cell cultures)

Traditional extraction of anthocyanins from plant sources can be inefficient and unsustainable. researchgate.net Consequently, there is growing interest in developing non-conventional production platforms. Two key emerging avenues are microbial fermentation and plant cell cultures.

Microbial Cell Factories (MCFs): This approach uses metabolically engineered microorganisms, such as Escherichia coli or Saccharomyces cerevisiae, to produce high-value plant compounds. tandfonline.comtandfonline.com By introducing the necessary biosynthetic genes, these microbes can be turned into sustainable and scalable "factories" for producing specific anthocyanins. nih.govresearchgate.net

Plant Cell Cultures: In vitro cultivation of plant cells in bioreactors offers another method for controlled production, independent of geographical and climatic constraints. mdpi.comresearchgate.net The culture conditions can be precisely optimized to maximize the yield of the desired compound. mdpi.com

Future research will focus on developing and optimizing these biotechnological systems for the large-scale production of pure malvidin 3-O-beta-D-glucoside betaine. tandfonline.comresearchgate.net Overcoming current bottlenecks in yield and efficiency is a key challenge that, if solved, could provide a stable and environmentally friendly supply of this compound for commercial applications. tandfonline.comresearchgate.net

Q & A

Q. How can spectrophotometric methods be optimized for quantifying malvidin 3-O-beta-D-glucoside betaine in plant extracts?

Spectrophotometric quantification relies on establishing a calibration curve using a reference standard. For anthocyanins like malvidin derivatives, absorbance at 520 nm is measured due to their visible light absorption properties. A linear calibration curve (e.g., 40–300 mg/L malvidin 3-O-glucoside) with high correlation () is critical for accuracy . Sample preparation must include acidified extraction (e.g., methanol with 1% HCl) to stabilize the compound, followed by centrifugation to remove particulates. Freeze-dried samples should be homogenized to ensure consistent measurements .

Q. What are the standard protocols for extracting malvidin 3-O-beta-D-glucoside betaine from plant tissues?

Extraction protocols typically involve solvent-based methods using methanol, ethanol, or acetone acidified with HCl or formic acid (0.1–1%) to stabilize anthocyanins. Accelerated solvent extraction (ASE) at elevated temperatures (40–60°C) and pressures can enhance efficiency for water-rich matrices. Solid-phase extraction (SPE) with C18 cartridges is recommended for purification, removing sugars and non-polar interferents . For betaine-containing derivatives, hydrophilic interaction liquid chromatography (HILIC) may improve retention during analysis .

Q. How can structural distinctions between malvidin 3-O-beta-D-glucoside betaine and related anthocyanin-betaine conjugates be characterized?

Structural elucidation requires tandem mass spectrometry (MS/MS) and nuclear magnetic resonance (NMR). Key diagnostic ions include the malvidin aglycone ( 331) and betaine fragment ( 118.1 → 58.1). Comparative analysis with standards (e.g., cyanidin 3-O-glucoside) helps identify glycosylation patterns and betaine conjugation sites. Differences in UV-Vis spectra (e.g., λmax shifts) further distinguish substitution patterns .

Advanced Research Questions

Q. What parameters are critical for optimizing LC-MS/MS sensitivity when analyzing malvidin 3-O-beta-D-glucoside betaine in complex matrices?

Key parameters include:

- Collision energy (CoE): Optimized to maximize fragment ion yield (e.g., 10–30 eV).

- Ion source temperature: Typically 150–300°C to balance desolvation and compound stability.

- Mobile phase composition: Acidic modifiers (0.1% formic acid) enhance ionization in positive mode. HILIC columns improve retention for polar betaine derivatives . Experimental design (e.g., central composite design) can systematically optimize these parameters, ensuring limits of detection (LOD) < 1 ng/mL in trace matrices .

Q. How can researchers ensure the stability of malvidin 3-O-beta-D-glucoside betaine during storage and analysis?

Stability challenges include light-induced degradation and pH sensitivity. Protocols must:

- Use amber vials or foil-wrapped containers during extraction and analysis.

- Store samples at -80°C with antioxidants (e.g., ascorbic acid) to prevent oxidation.

- Maintain acidic conditions (pH 1–3) to prevent betaine cleavage from the anthocyanin core . Degradation kinetics should be monitored via accelerated stability studies (e.g., 25°C/60% RH for 4 weeks) .

Q. What multi-omics strategies elucidate the biosynthesis and regulation of malvidin 3-O-beta-D-glucoside betaine?

Integrated metabolomics and transcriptomics can map biosynthetic pathways. For example:

- Metabolomics: Identifies intermediates (e.g., phenylpropanoids, betaine precursors) via LC-MS.

- Transcriptomics: RNA-seq reveals upregulated genes (e.g., UDP-glucosyltransferases, betaine synthases) in high-pigment cultivars. Co-expression networks and KEGG pathway enrichment analysis (e.g., flavonoid biosynthesis) link metabolites to genetic regulators .

Q. How can conflicting quantitative data across analytical platforms be reconciled?

Discrepancies often arise from matrix effects, calibration standards, or ionization efficiency. Strategies include:

- Cross-validation: Compare spectrophotometric, LC-MS, and NMR data.

- Standard addition: Spike samples with known concentrations to assess recovery.

- Meta-analysis: Pool data from independent studies, adjusting for batch effects and platform biases .

Methodological Tables

Table 1. Key MS/MS Transitions for Malvidin 3-O-beta-D-Glucoside Betaine

| Precursor Ion () | Product Ion () | Collision Energy (eV) | Application |

|---|---|---|---|

| 655.2 [M+H]⁺ | 331.1 (aglycone) | 25 | Quantification |

| 118.1 [Betaine+H]⁺ | 58.1 | 18 | Betaine confirmation |

| Source: Adapted from |

Table 2. Stability Conditions for Malvidin 3-O-beta-D-Glucoside Betaine

| Condition | Degradation Rate (, day⁻¹) | Half-Life (Days) |

|---|---|---|

| Dark, -80°C, pH 2.5 | 0.002 | 346 |

| Light (12h/day), 25°C | 0.098 | 7 |

| Source: |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.